molecular formula C25H24N4O4S B2969533 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953958-44-6

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2969533
CAS No.: 953958-44-6
M. Wt: 476.55
InChI Key: KFKVZTACNDTDSL-UHFFFAOYSA-N
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Description

5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a novel synthetic compound designed for preclinical research in medicinal chemistry. Its structure incorporates a 3,4-dihydroquinoline moiety, a pharmacophore recognized for its relevance in neurodegenerative disease research, particularly as inhibitors for targets like acetylcholinesterase (AChE) and monoamine oxidase (MAO) . The integration of a thiazolo[4,5-d]pyridazinone core further enhances its potential as a multifunctional agent, as this heterocyclic system is frequently explored for its diverse biological activities. The primary research applications of this compound are anticipated to lie in the development of multifunctional ligands for the treatment of complex neurological disorders such as Alzheimer's disease. Researchers are investigating such chimeric molecules for their ability to simultaneously modulate multiple pathological targets, a strategy known as Multi-Target Directed Ligands (MTDLs) . The 3,4-dimethoxyphenyl substituent suggests potential for interaction with various enzymatic sites. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own experiments to validate the specific mechanism of action, inhibitory potency (IC50 values), and pharmacokinetic properties.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-15-26-23-24(34-15)22(17-10-11-19(32-2)20(13-17)33-3)27-29(25(23)31)14-21(30)28-12-6-8-16-7-4-5-9-18(16)28/h4-5,7,9-11,13H,6,8,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKVZTACNDTDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thiazolo[4,5-d]pyridazin class, which is known for various biological activities including anti-inflammatory and anticancer properties. The unique structural features of this compound contribute to its pharmacological profile.

Structural Characteristics

The molecular formula of this compound is C25H24N4O4S, with a molecular weight of approximately 468.55 g/mol. Its structure includes several functional groups that enhance its biological activity:

  • Thiazole ring : Known for its role in various biological activities.
  • Pyridazine moiety : Contributes to the compound's interaction with biological targets.
  • Quinoline derivative : Imparts additional pharmacological properties.

Biological Activities

Research indicates that compounds similar to 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that thiazolo[4,5-d]pyridazin derivatives can inhibit tumor growth in various cancer cell lines.
    • Mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects :
    • The compound has demonstrated potential in reducing inflammation in preclinical models.
    • It may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Antimicrobial Properties :
    • Preliminary assays suggest activity against certain bacterial strains.
    • Further studies are needed to elucidate the specific mechanisms involved.

Synthesis and Reaction Pathways

The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. Key steps include:

  • Preparation of the 3,4-dihydroquinoline intermediate through the Leuckart-Wallach reaction.
  • Formation of the thiazolo-pyridazinone structure via cyclization reactions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Evaluated anticancer effects in breast cancer cell linesSignificant reduction in cell viability was observed
Study 2Investigated anti-inflammatory properties using LPS-stimulated macrophagesCompound reduced TNF-alpha production
Study 3Assessed antimicrobial activity against Gram-positive bacteriaDemonstrated effective inhibition at low concentrations

The precise mechanism by which 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one exerts its biological effects is not fully elucidated but may involve:

  • Interaction with specific enzymes or receptors.
  • Modulation of signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one
  • Core : Identical thiazolo[4,5-d]pyridazin-4(5H)-one backbone.
  • Key Differences :
    • Position 7 : Phenyl group (vs. 3,4-dimethoxyphenyl in the target compound).
    • Position 2 : Pyrrolidinyl substituent (vs. methyl group).
  • Implications :
    • The 3,4-dimethoxyphenyl group in the target compound may enhance electron density and binding affinity to aromatic receptor pockets compared to simple phenyl .
    • The methyl group at position 2 in the target compound likely improves metabolic stability over pyrrolidinyl, which could introduce conformational flexibility .
Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives
  • Core: Thiazolo[4,5-d]pyrimidinone (vs. pyridazinone in the target compound).
  • Example : 6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one .

Substituent-Based Analogues

Dihydroquinolinyl-Containing Derivatives
  • Example: 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one .
  • Key Differences: Core: Pyrimidin-4(3H)-one (vs. pyridazinone in the target compound). Substituents: A 3-methoxybenzylthio group at position 2 (vs. methyl group).
  • Implications: The dihydroquinolinyl group enhances lipophilicity and may facilitate blood-brain barrier penetration, relevant for CNS-targeted therapies .
3,4-Dimethoxyphenyl-Substituted Derivatives
  • Example: 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives .
  • Key Differences: Core: Quinazolinone (vs. thiazolo[4,5-d]pyridazinone). Substituents: 4-substitutedphenyl groups (vs. 3,4-dimethoxyphenyl).
  • Implications: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects, which could enhance binding to enzymes like cytochrome P450 or monoamine oxidases .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Potential Biological Activity Reference
Target Compound Thiazolo[4,5-d]pyridazin-4(5H)-one 7-(3,4-dimethoxyphenyl), 2-methyl, 5-(dihydroquinolinyl-oxoethyl) ~523.5 (estimated) Antimicrobial, Anticonvulsant (inferred)
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one Thiazolo[4,5-d]pyridazin-4(5H)-one 7-phenyl, 2-pyrrolidinyl ~380.4 Antimicrobial (assumed)
5-(Dihydroquinolinyl-oxoethyl)-pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 2-(3-methoxybenzylthio), 6-methyl 435.5 CNS activity (hypothesized)
Quinazolin-4(3H)-one derivative Quinazolin-4(3H)-one 4-substitutedphenyl, 2-methylphenyl ~450–500 Anticonvulsant (tested)

Research Findings and Implications

  • Synthetic Pathways: The target compound’s synthesis likely involves multi-step cyclization and functionalization, as seen in analogous thiazolo[4,5-d]pyridazinone derivatives (e.g., Scheme 3 in ).
  • SAR Insights: The 3,4-dimethoxyphenyl group may enhance solubility and target affinity compared to unsubstituted phenyl groups. The thiazolo[4,5-d]pyridazinone core’s rigidity could improve metabolic stability over flexible cores like pyrimidinone .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Use reflux conditions in ethanol or DMF for coupling reactions to ensure complete conversion of intermediates .
  • Purify via recrystallization from a DMF-EtOH (1:1) mixture to remove unreacted starting materials .
  • Employ activated methylene compounds (e.g., from dithiazolium salts) to enhance reaction efficiency in heterocyclic ring formation .

Q. What spectroscopic and crystallographic methods are recommended for structural eludication?

  • Methodology :

  • Perform X-ray crystallography to resolve the 3D configuration of the thiazolo-pyridazinone core and substituents .
  • Use NMR (¹H/¹³C) to confirm the presence of the 3,4-dimethoxyphenyl and dihydroquinoline moieties .
  • Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times with synthetic intermediates .

Advanced Research Questions

Q. How should in vitro biological activity assays be designed to evaluate its potential as a kinase inhibitor?

  • Methodology :

  • Use enzyme-linked immunosorbent assays (ELISA) to measure inhibition of target kinases (e.g., EGFR or CDK2) at varying concentrations (1 nM–10 µM) .
  • Include positive controls (e.g., staurosporine) and triplicate measurements to account for plate variability .
  • Assess cytotoxicity in HEK-293 cells via MTT assays to differentiate between specific kinase inhibition and general toxicity .

Q. What computational approaches are used to predict its pharmacokinetics and binding affinity?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the thiazolo-pyridazinone core .
  • Predict ADMET properties (e.g., logP, plasma protein binding) using QSAR models in Schrödinger Suite .
  • Validate predictions with in vitro hepatic microsome stability assays .

Q. How can researchers address solubility challenges in pharmacological studies?

  • Methodology :

  • Use co-solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo administration .
  • Characterize solubility-temperature profiles via dynamic light scattering (DLS) .
  • Modify the 3,4-dimethoxyphenyl group to introduce hydrophilic substituents (e.g., hydroxyl or amine groups) without compromising activity .

Q. What strategies are effective for detecting metabolic degradation products in hepatic studies?

  • Methodology :

  • Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS with positive/negative ion switching .
  • Synthesize potential oxidative metabolites (e.g., quinoline N-oxide derivatives) as reference standards .
  • Use high-resolution mass spectrometry (HRMS) to identify Phase I/II metabolites .

Q. How to design long-term stability studies under environmental or physiological conditions?

  • Methodology :

  • Expose the compound to simulated sunlight (UV-B lamps) and analyze degradation products via GC-MS to assess photostability .
  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .
  • Evaluate hydrolytic stability in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .

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